3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide 3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 714936-56-8
VCID: VC0356577
InChI: InChI=1S/C22H22N4O3/c1-4-9-26-21-18(12-14-7-5-6-8-19(14)23-21)20(25-26)24-22(27)15-10-16(28-2)13-17(11-15)29-3/h5-8,10-13H,4,9H2,1-3H3,(H,24,25,27)
SMILES: CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4g/mol

3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

CAS No.: 714936-56-8

Main Products

VCID: VC0356577

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4g/mol

3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide - 714936-56-8

CAS No. 714936-56-8
Product Name 3,5-Dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Molecular Formula C22H22N4O3
Molecular Weight 390.4g/mol
IUPAC Name 3,5-dimethoxy-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Standard InChI InChI=1S/C22H22N4O3/c1-4-9-26-21-18(12-14-7-5-6-8-19(14)23-21)20(25-26)24-22(27)15-10-16(28-2)13-17(11-15)29-3/h5-8,10-13H,4,9H2,1-3H3,(H,24,25,27)
Standard InChIKey JAQOEZFHYXRMQB-UHFFFAOYSA-N
SMILES CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
Canonical SMILES CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
PubChem Compound 1400910
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator